L-Isoserine: A Comprehensive Technical Overview
L-Isoserine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of L-Isoserine, a non-proteinogenic α-hydroxy-β-amino acid. It covers its chemical structure, physicochemical properties, synthesis protocols, and biological significance, with a focus on its emerging role in neuroscience and as a scaffold for inhibitor design.
Chemical Identity and Structure
L-Isoserine, systematically named (2S)-3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid L-serine. The key distinction lies in the relative positions of the amino and hydroxyl groups. In L-Isoserine, the amino group is situated on the β-carbon (C3), while the hydroxyl group is on the α-carbon (C2).
The stereochemistry at the α-carbon is 'S', defining it as the L-enantiomer. This structural arrangement confers unique chemical and biological properties distinct from its more common isomer.
Chemical Structure:
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Synonyms: (S)-2-Hydroxy-β-alanine, (S)-3-Amino-2-hydroxypropionic acid[3]
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CAS Number: 632-13-3
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Molecular Formula: C₃H₇NO₃
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SMILES: NC--INVALID-LINK--C(O)=O
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InChI Key: BMYNFMYTOJXKLE-REOHCLBHSA-N
Physicochemical and Quantitative Data
L-Isoserine is typically a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 105.09 g/mol | |
| Melting Point | 197–201 °C | |
| Specific Optical Rotation [α]20/D | -31.0° to -34.0° (c=1, H₂O) | |
| Water Solubility | Slightly soluble | |
| pKa₁ | 2.72 (+1) at 25°C | |
| pKa₂ | 9.25 (0) at 25°C | |
| Aminopeptidase N (APN) Inhibition (IC₅₀) | 563 µM |
Experimental Protocols
The synthesis of L-Isoserine derivatives is crucial for developing novel therapeutic agents. Below are detailed methodologies for key synthetic transformations starting from commercially available L-Isoserine.
3.1. Synthesis of N-Boc-L-Isoserine (8)
This protocol describes the protection of the amino group of L-Isoserine using a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis and derivatization.
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Materials: L-Isoserine (7), Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.
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Procedure:
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Dissolve L-Isoserine in an aqueous solution of sodium hydroxide.
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Add a solution of Di-tert-butyl dicarbonate in dioxane to the reaction mixture.
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Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.
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Extract the product with an organic solvent such as ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(tert-butoxycarbonylamino)-2-hydroxypropanoic acid (8) as a colorless solid.
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Characterization Data: Yield: 93.5%, mp 85–88°C; [α]²⁵D = +6.7° (c 1, MeOH); ESI-MS m/z: 206.1 [M+H]⁺.
3.2. Synthesis of N-Boc-L-Isoserine Methyl Ester (1)
This procedure involves the esterification of the carboxylic acid group of L-Isoserine, often performed after N-protection.
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Materials: N-Boc-L-Isoserine (8), Methanol (MeOH), Thionyl chloride (SOCl₂) or another suitable esterification reagent.
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Procedure:
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Suspend N-Boc-L-Isoserine in anhydrous methanol.
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Cool the suspension in an ice bath (0 °C).
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Add thionyl chloride dropwise to the mixture while stirring.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford N-Boc-L-isoserine methyl ester (1).
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Biological Significance and Signaling Pathways
L-Isoserine exhibits notable biological activities, positioning it as a molecule of interest in drug development. Its primary roles identified to date involve neurotransmitter transport and enzyme inhibition.
4.1. Role in GABA Transport
L-Isoserine is a selective substrate for the glial GABA transporter 3 (GAT3). Research has indicated that L-isoserine can upregulate the expression of GAT3 in the peri-infarct regions following a focal ischemic stroke. This upregulation is associated with increased functional recovery, suggesting a neuroprotective or neurorestorative role.
The proposed mechanism involves L-isoserine administration leading to increased GAT3 protein expression, which in turn enhances GABA uptake by glial cells. This modulation of the GABAergic system may contribute to the observed therapeutic effects.
Caption: L-Isoserine's role in post-stroke recovery via GAT3 upregulation.
4.2. Inhibition of Aminopeptidase N (APN/CD13)
L-Isoserine and its derivatives have been identified as inhibitors of Aminopeptidase N (APN), also known as CD13. APN is a zinc-dependent metalloprotease that plays a significant role in tumor invasion, metastasis, and angiogenesis. Its inhibition is a validated strategy in cancer therapy. L-isoserine itself shows weak inhibitory activity, but it serves as a valuable scaffold for the synthesis of more potent inhibitors. For instance, coupling L-isoserine with other amino acids, such as in L-isoserine-L-leucine dipeptides, has been shown to enhance inhibitory activity against related aminopeptidases.
The development workflow for these inhibitors is outlined below.
Caption: Workflow for developing L-Isoserine-based APN inhibitors.
Conclusion
L-Isoserine is a versatile chiral building block with significant potential in medicinal chemistry and drug development. Its unique structure distinguishes it from L-serine, leading to distinct biological activities. The ability to modulate the GABAergic system through GAT3 upregulation highlights its potential in treating neurological disorders such as stroke. Furthermore, its role as a scaffold for designing potent Aminopeptidase N inhibitors underscores its relevance in oncology research. The synthetic protocols provided herein offer a foundation for researchers to explore the derivatization of L-Isoserine to create novel compounds with enhanced therapeutic properties. Further investigation into its biological mechanisms and applications is warranted.
